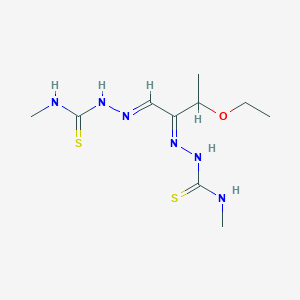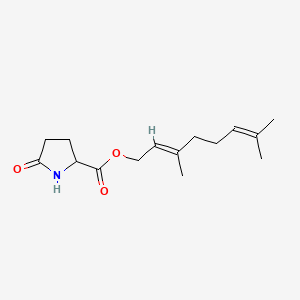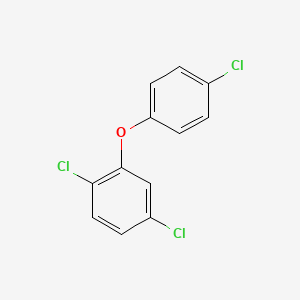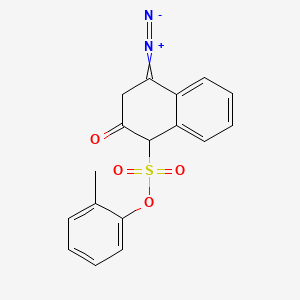
o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate: is a complex organic compound known for its unique chemical structure and reactivity. It is primarily used in various scientific research applications due to its diazo group, which makes it highly reactive and useful in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate typically involves the diazotization of o-toluidine followed by coupling with 3,4-dihydro-2-oxonaphthalene-1-sulphonic acid. The reaction conditions often require a controlled acidic environment and low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes with stringent control over temperature and pH to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diazo group in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or alcohols can replace the diazo group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate is used as a precursor for the synthesis of various aromatic compounds. Its diazo group is particularly useful in creating complex molecular structures through diazo coupling reactions.
Biology: The compound is used in biological research for labeling and tracking purposes due to its ability to form stable bonds with biomolecules. It is also used in the study of enzyme mechanisms and protein interactions.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of dyes and pigments. Its reactivity makes it suitable for creating vibrant and stable colors in various materials.
Wirkmechanismus
The mechanism of action of o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate involves the formation of reactive intermediates through the diazo group. These intermediates can interact with various molecular targets, leading to the formation of stable products. The pathways involved often include nucleophilic attack, electrophilic substitution, and radical formation.
Vergleich Mit ähnlichen Verbindungen
- p-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
- m-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
- Phenyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
Comparison: Compared to its analogs, o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate exhibits unique reactivity due to the position of the tolyl group. This positional difference can influence the compound’s stability, reactivity, and the types of reactions it undergoes. Its unique structure makes it particularly useful in specific synthetic applications where other analogs may not be as effective.
Eigenschaften
CAS-Nummer |
83846-93-9 |
|---|---|
Molekularformel |
C17H14N2O4S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(2-methylphenyl) 4-diazo-2-oxo-1H-naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H14N2O4S/c1-11-6-2-5-9-16(11)23-24(21,22)17-13-8-4-3-7-12(13)14(19-18)10-15(17)20/h2-9,17H,10H2,1H3 |
InChI-Schlüssel |
ZHPMRCHJFYQJRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2C(=O)CC(=[N+]=[N-])C3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


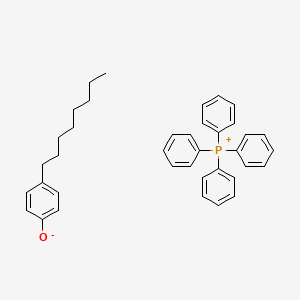
![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)

